N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide
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Overview
Description
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide core substituted with a phenylcarbamoyl group and a methoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-methoxypropylamine with 2-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypropyl group can yield methoxypropionic acid, while reduction of a nitro group can produce aniline derivatives .
Scientific Research Applications
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides: These compounds are selective inhibitors of Lck, a protein tyrosine kinase.
Pyridinium salts: Known for their diverse applications in pharmaceuticals and materials science.
Uniqueness
N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxypropyl chain and phenylcarbamoyl group contribute to its versatility in various applications.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(phenylcarbamoylamino)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-24-13-7-12-19-17(22)15-10-5-6-11-16(15)21-18(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
GACXICKMGXJAOH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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